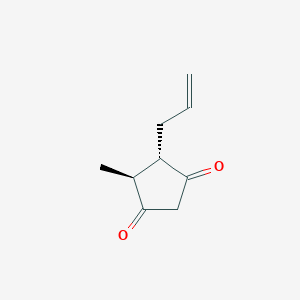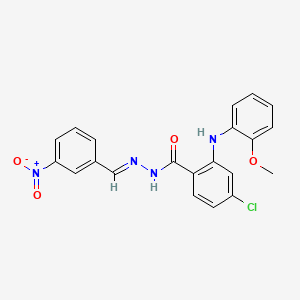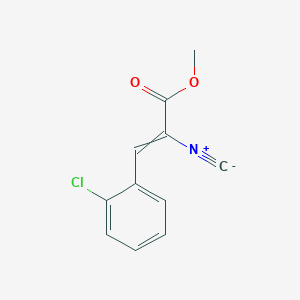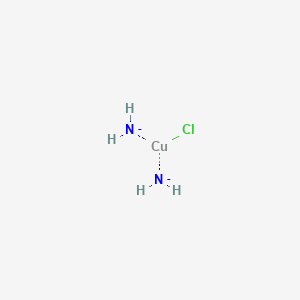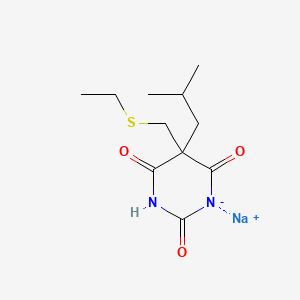
5-(Ethylthiomethyl)-5-isobutylbarbituric acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids like DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multi-step organic reactions. One common method includes the reaction of ethylthiomethyl ketone with isobutylamine under controlled conditions to form an intermediate. This intermediate is then subjected to cyclization with sodium hydroxide to yield the final pyrimidinedione compound. The reaction conditions often require precise temperature control and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and automated systems ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
5-(Ethylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the sodium ion is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium halides, alkoxides, and aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
科学研究应用
5-(Ethylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(Ethylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, and interference with cellular signaling mechanisms.
相似化合物的比较
Similar Compounds
5-(Methylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: Similar structure but with a methyl group instead of an ethyl group.
5-(Ethylthiomethyl)-5-isopropyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: Similar structure but with an isopropyl group instead of an isobutyl group.
5-(Ethylthiomethyl)-5-isobutyl-2-chlorooxy-4,6(1H,5H)-pyrimidinedione: Similar structure but with a chlorine atom instead of a sodium ion.
Uniqueness
The uniqueness of 5-(Ethylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione lies in its specific substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
73688-60-5 |
|---|---|
分子式 |
C11H17N2NaO3S |
分子量 |
280.32 g/mol |
IUPAC 名称 |
sodium;5-(ethylsulfanylmethyl)-5-(2-methylpropyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3S.Na/c1-4-17-6-11(5-7(2)3)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChI 键 |
KKZNVBGSMWHDAB-UHFFFAOYSA-M |
规范 SMILES |
CCSCC1(C(=O)NC(=O)[N-]C1=O)CC(C)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
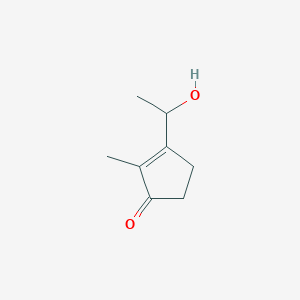


![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
silane](/img/structure/B14445632.png)
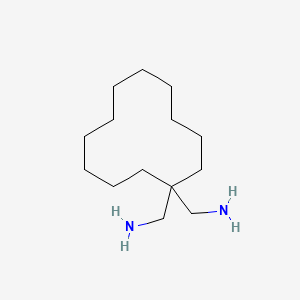
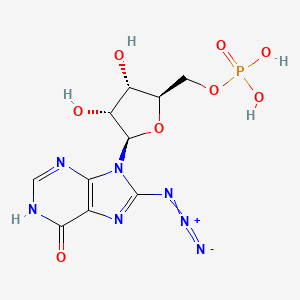
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
